(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete
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Overview
Description
(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a heterocyclic compound featuring a four-membered ring with nitrogen as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-bromo-3,5-dinitrobenzene with appropriate reagents can yield azete derivatives . Another method includes the thermolysis of cyclopropenyl azide, which forms the azete ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of advanced spectroscopic methods, such as NMR, is crucial for characterizing the chemical structure and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the strained four-membered ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azete-N-oxides, while reduction can produce fully saturated azetidines .
Scientific Research Applications
(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete has several scientific research applications due to its unique structural properties. In chemistry, it serves as a valuable building block for synthesizing more complex molecules . In biology and medicine, azete derivatives have shown potential as bioactive compounds with applications in drug discovery and development . Industrially, these compounds are used in the production of advanced materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete involves its interaction with specific molecular targets and pathways. The strained four-membered ring and the presence of nitrogen contribute to its reactivity and ability to form stable complexes with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete include azetidine and cyclobutadiene. Azetidine is the saturated analog of azete, while cyclobutadiene is the homocyclic analog .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom within the four-membered ring. This imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFMLLQFUJZLJ-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@H]2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243521-20-0 |
Source
|
Record name | rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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